molecular formula C19H28O B571537 17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol CAS No. 23930-65-6

17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol

Cat. No.: B571537
CAS No.: 23930-65-6
M. Wt: 272.432
InChI Key: LKAHABNYAXCQQI-HXFGRODQSA-N
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Description

17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol is a synthetic derivative of androstane, a steroidal compound. This compound is characterized by the presence of a methyl group at the 17th position and a double bond between the 5th and 13th positions. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol typically involves the enzymatic fission of the C-17,20 bond of a synthetic derivative. This process can be achieved through various synthetic routes, including the use of specific catalysts and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

Mechanism of Action

The mechanism of action of 17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors and modulating their activity. This interaction can influence various cellular processes, including gene expression, protein synthesis, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Androsta-5,13-dien-3|A-ol: Lacks the methyl group at the 17th position.

    17-Methyl-androsta-5,13-dien-3|A-ol: Similar structure but without the norandrosta modification.

    18-Norandrosta-5,13(17)-dien-3|A-ol: Lacks the methyl group at the 17th position.

Uniqueness

17-Methyl-18-norandrosta-5,13(17)-dien-3b-ol is unique due to the presence of both the methyl group at the 17th position and the norandrosta modification. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

23930-65-6

Molecular Formula

C19H28O

Molecular Weight

272.432

IUPAC Name

(3S,8S,9S,10R,14S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3/t14-,16+,17-,18-,19-/m0/s1

InChI Key

LKAHABNYAXCQQI-HXFGRODQSA-N

SMILES

CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C

Synonyms

17-Methyl-18-norandrosta-5,13(17)-dien-3β-ol

Origin of Product

United States

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